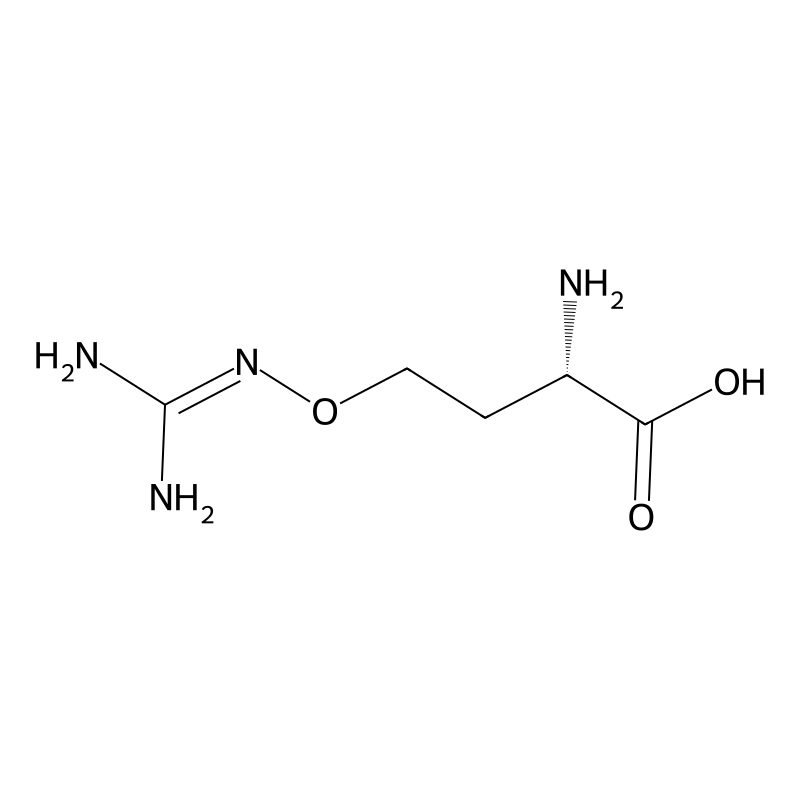

L-canavanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in alcohol, ether, benzene

Synonyms

Canonical SMILES

Isomeric SMILES

Allelopathic compound

L-canavanine is produced by various legumes like jack bean and alfalfa and acts as a natural herbicide. Studies have shown that L-canavanine released from legume roots can disrupt the soil microbial community, impacting neighboring plants []. This allelopathic property is being investigated for its potential use in weed control strategies.

Anticancer potential

Research suggests L-canavanine may have anticancer properties. Due to its structural similarity to the essential amino acid L-arginine, L-canavanine can be mistakenly incorporated into proteins by cancer cells. This disrupts protein function and can lead to cell death in some cancer cell lines, particularly when combined with arginine deprivation []. Further research is needed to determine its effectiveness and safety as a potential cancer treatment.

Plant defense mechanism

The accumulation of L-canavanine in legume seeds is thought to be a defense mechanism against herbivores. Insects and animals that consume these seeds lack the enzymes necessary to break down L-canavanine, leading to toxicity [].

Understanding nitrogen fixation

L-canavanine can serve as a precursor for cyanamide, a compound with various applications in agriculture and medicine. Studying the biosynthesis of cyanamide from L-canavanine helps us understand nitrogen fixation processes in plants [].

L-canavanine is a non-proteinogenic amino acid predominantly found in certain leguminous plants, such as jack beans and alfalfa. It is structurally analogous to the proteinogenic amino acid L-arginine, differing only by the substitution of a methylene group with an oxygen atom, resulting in a guanidinooxy structure. This compound accumulates mainly in the seeds, where it serves as a nitrogen source for germinating plants and acts as a defense mechanism against herbivores by mimicking L-arginine, leading to the incorporation of L-canavanine into proteins and subsequent functional disruptions .

The primary mechanism of action of L-canavanine lies in its structural similarity to L-arginine. When ingested by insects, cellular machinery can mistakenly incorporate L-canavanine into proteins, leading to misfolding and disruption of essential cellular processes [, ]. This ultimately harms the insect and serves as a defense mechanism for the plant.

In contrast, legume plants possess enzymes that can distinguish L-canavanine from L-arginine, allowing them to utilize it as a nitrogen source during seed development [].

L-canavanine can be toxic if ingested in large quantities. Studies have shown negative effects on human and animal red blood cells at high doses. Consumption of raw or undercooked jackbeans, which are particularly rich in L-canavanine, can cause illness.

Safety precautions:

- Avoid consumption of raw or undercooked legumes known to contain L-canavanine, particularly jackbeans.

- Proper processing methods like soaking and cooking can significantly reduce L-canavanine content in legumes.

L-canavanine exhibits significant biological activity, primarily characterized by its toxicity to many herbivores and its potential role as an allelochemical. Its incorporation into proteins can lead to the production of dysfunctional proteins, which may result in cellular stress or death in sensitive organisms. This property has led to investigations into its effects on autoimmune diseases in humans and animals. Furthermore, L-canavanine has been studied for its anticancer properties due to its ability to disrupt normal protein synthesis in cancerous cells .

L-canavanine is synthesized naturally in plants through metabolic pathways involving amino acids. The specific biosynthetic pathway involves the conversion of L-arginine or related compounds through enzymatic reactions that introduce the guanidinooxy group. In laboratory settings, synthetic methods may include chemical modifications of L-arginine or related analogs to produce L-canavanine .

L-canavanine has various applications due to its unique properties:

- Agricultural Use: As an allelochemical, it can deter herbivores from feeding on crops.

- Biomedical Research: Its role as a potential anticancer agent is under investigation, particularly in disrupting protein synthesis in cancer cells.

- Toxicological Studies: Research on its effects on human health and animal models contributes to understanding autoimmune diseases and dietary impacts .

Studies have shown that L-canavanine interacts with various biological systems by mimicking L-arginine. Its incorporation into proteins can lead to aberrant protein structures that disrupt normal cellular processes. Research has also indicated that specific insects have developed mechanisms to tolerate or metabolize L-canavanine effectively, allowing them to utilize it as a nitrogen source while avoiding its toxic effects .

Several compounds share structural similarities with L-canavanine, each exhibiting unique properties:

L-canavanine's unique combination of toxicity and structural similarity to essential amino acids makes it a significant subject of study in both ecological and biomedical contexts.

L-canavanine biosynthesis in leguminous plants follows a sophisticated metabolic pathway that demonstrates remarkable biochemical parallels to fundamental nitrogen metabolism cycles found in other biological systems [1]. The biosynthetic pathway operates through a series of enzymatically controlled reactions that efficiently convert simple precursor molecules into this structurally complex nonprotein amino acid [2] [3].

The primary biosynthetic route involves the sequential conversion of metabolic intermediates through a cyclic pathway that begins with the formation of L-canaline from L-homoserine [2]. This initial step establishes the critical aminooxy functional group that distinguishes canavanine from its structural analog arginine [4]. The pathway proceeds through the formation of O-ureidohomoserine, followed by the synthesis of canavaninosuccinate, and culminates in the production of L-canavanine [3] [5].

Research conducted with radioactive carbon dioxide feeding experiments has demonstrated that canavanine biosynthesis occurs predominantly in the chlorenchyma tissue of the pericarp rather than in leaf tissues [6]. This tissue-specific localization suggests that canavanine synthesis is intimately connected to photosynthetic processes and primary carbon metabolism [7]. The incorporation of carbon dioxide into canavanine occurs through the carbon skeleton derived from carbohydrate metabolism, with the carbon atoms ultimately being incorporated into the amino acid backbone [6].

Role of L-Canaline and O-Ureidohomoserine

L-canaline serves as the crucial starting point for canavanine biosynthesis, functioning as both a substrate and a regulatory intermediate in the metabolic pathway [4] [3]. This unique amino acid, characterized by its aminooxy functional group, undergoes carbamylation by ornithine carbamyltransferase to form O-ureidohomoserine [3] [8]. The enzyme demonstrates dual substrate specificity, catalyzing both the conversion of ornithine to citrulline in the conventional urea cycle and the analogous conversion of canaline to ureidohomoserine in the canavanine biosynthetic pathway [3].

O-ureidohomoserine represents the central intermediate in canavanine biosynthesis, serving as the substrate for argininosuccinate synthetase in the subsequent reaction step [8] [9]. The formation of ureidohomoserine from canaline and carbamoyl phosphate has been demonstrated through extensive purification and characterization studies of the responsible enzyme from jack bean leaves [3]. The enzyme exhibits similar kinetic parameters for carbamoyl phosphate when acting on either ornithine or canaline, with apparent Km values in the range of 0.8 to 1.2 millimolar [3] [10].

The regulatory significance of ureidohomoserine extends beyond its role as a biosynthetic intermediate, as it functions as a competitive inhibitor of the canaline carbamyltransferase system [10]. This inhibitory effect, with a Ki value of 0.65 millimolar, suggests the presence of sophisticated feedback control mechanisms that regulate canavanine production in response to metabolic demand [10]. The synthesis of ureidohomoserine is considered the rate-limiting step in the overall canavanine biosynthetic pathway [8] [9].

Analogies to the Ornithine-Urea Cycle

The canavanine biosynthetic pathway exhibits striking structural and functional analogies to the ornithine-urea cycle, leading to its designation as the "canaline-urea cycle" [2] [11] [5]. Both pathways involve analogous enzyme systems that catalyze chemically similar reactions with structurally related substrates, creating parallel metabolic cycles that serve distinct physiological functions [12] [5].

The first analogy involves the carbamylation reactions catalyzed by ornithine carbamyltransferase, which acts on both ornithine and canaline substrates [3] [10]. In the conventional ornithine-urea cycle, this enzyme converts ornithine and carbamoyl phosphate to citrulline, while in the canaline-urea cycle, it catalyzes the formation of ureidohomoserine from canaline and carbamoyl phosphate [3]. The enzyme demonstrates remarkable substrate flexibility, maintaining nearly constant activity ratios between the two reactions during purification procedures [3].

The second parallel involves argininosuccinate synthetase, which catalyzes the condensation of citrulline with aspartate in the ornithine cycle and the analogous condensation of ureidohomoserine with aspartate in the canaline cycle [8] [9]. This enzyme exhibits ureidohomoserine-dependent activity, forming canavaninosuccinate as the product in a reaction that requires adenosine triphosphate and produces adenosine monophosphate and pyrophosphate [8] [9].

The final enzymatic step involves argininosuccinate lyase, which cleaves argininosuccinate to form arginine and fumarate in the conventional cycle, while cleaving canavaninosuccinate to produce canavanine and fumarate in the canaline cycle [5]. This enzyme demonstrates canavaninosuccinate-dependent activity, completing the biosynthetic sequence that generates the final canavanine product [5].

Enzymatic Mechanisms and Key Catalysts

The enzymatic machinery responsible for canavanine biosynthesis involves a sophisticated array of catalysts that demonstrate remarkable specificity and efficiency in their respective reactions [13] [14]. The key enzymes include ornithine carbamyltransferase, argininosuccinate synthetase, argininosuccinate lyase, arginase, and the specialized L-canaline reductase [13] [14] [5].

L-canaline reductase represents the most extensively characterized enzyme in canavanine metabolism, having been purified to homogeneity from jack bean leaves [13] [14]. This enzyme catalyzes the NADPH-dependent reductive cleavage of the oxygen-nitrogen bond in canaline, producing L-homoserine and ammonia as products [13] [14]. The enzyme exists as a dimer composed of two 82-kilodalton subunits, yielding a total molecular mass of approximately 167 kilodaltons [13] [14].

The catalytic mechanism of canaline reductase involves the binding of both NADPH and canaline substrates, with spectral analysis revealing that the reduced coenzyme can bind to the enzyme independently of canaline presence [13]. The enzyme demonstrates high substrate specificity, showing no detectable activity with ornithine despite the structural similarity between canaline and ornithine [13]. The apparent Km values for canaline and NADPH are 0.76 and 0.16 millimolar, respectively, indicating high substrate affinity [13].

Arginase plays a crucial role in both the biosynthetic and catabolic phases of canavanine metabolism [1] [15]. This manganese-containing enzyme catalyzes the hydrolytic cleavage of canavanine to form canaline and urea, analogous to its action on arginine in the conventional urea cycle [1] [15]. The enzyme is distributed universally in canavanine-accumulating legumes, with activity levels correlating positively with seed canavanine content [1] [16].

The mechanistic details of arginase action involve the coordination of manganese ions that stabilize the hydroxyl group and facilitate nucleophilic attack on the guanidino group of the substrate [15] [17]. The enzyme demonstrates broad substrate specificity, accepting both arginine and canavanine as substrates, though with different kinetic parameters [15]. The widespread distribution of arginase in canavanine-storing legumes ensures efficient catabolism of stored canavanine during periods of metabolic demand [1] [16].

Tissue-Specific Accumulation Patterns

L-canavanine exhibits highly distinctive tissue-specific accumulation patterns that reflect both its biosynthetic origins and its functional roles in plant physiology [18] [7] [19]. The highest concentrations of canavanine are consistently found in seeds, where it can account for 10 to 13 percent of the total dry matter in species such as Canavalia ensiformis [1] [20] [21]. In some leguminous species, seed canavanine concentrations can reach even higher levels, with Dioclea megacarpa containing 12.7 percent and Wisteria floribunda containing 12.3 percent of seed dry weight [22].

Within seeds, canavanine distribution is not uniform, with the cotyledons serving as the primary storage site [19] [23]. In alfalfa seeds, practically all canavanine is stored in the cotyledons, where it represents more than 70 percent of the total soluble nitrogen [19]. This cotyledonary localization reflects the compound's role as a nitrogen storage molecule that can be rapidly mobilized during early seedling development [19] [23].

During germination and early seedling development, dramatic changes occur in canavanine distribution and concentration [18] [19] [23]. In jack bean seedlings, there is significant transport of canavanine from the cotyledons to the aboveground portions of the plant, with 29 percent of the compound being translocated within 24 hours of germination [19] [23]. The concentration in cotyledons of seven-day-old seedlings ranges from 2.5 to 3.5 percent of dry weight, representing a substantial decrease from mature seed levels [18].

Vegetative tissues demonstrate markedly lower canavanine concentrations compared to reproductive structures [18] [24] [25]. In jack bean leaves, concentrations typically range from 0.8 to 1.2 percent of dry weight in ten-day-old plants [18]. However, the canavanine content of developing leaves increases during leaf development, suggesting active biosynthesis in these tissues [24] [25]. The leaf tissue possesses all the enzymes required for synthesizing canavanine through the cyclic pathway analogous to the ornithine-urea cycle [24] [25].

The pericarp tissue represents a unique site of exceptionally high canavanine concentration during fruit development [7] [6]. Six-week-old jack bean pericarp contains 1.91 micromoles of canavanine per milligram of soluble protein, representing the greatest concentration observed in any jack bean tissue [7]. This elevated concentration in pericarp tissue correlates with its role as the primary site of canavanine biosynthesis, as demonstrated by radioactive carbon dioxide incorporation experiments [6].

Temporal patterns of canavanine accumulation reveal complex developmental regulation [18] [7]. In Sutherlandia frutescens, canavanine concentration increases from 1 percent in seeds to 3.2 percent in six-day seedlings before rapidly decreasing to 0.2 percent in roots. This pattern suggests active synthesis during early germination followed by rapid catabolism as the seedling establishes independent metabolism.

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.324

Appearance

Melting Point

MP: 172 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ The cardiovascular failure in sepsis may result from increased nitric oxide biosynthesis, through the diffuse expression of an inducible nitric oxide synthase. In such conditions, nitric oxide synthase inhibitors might be of therapeutic value, but detrimental side effects have been reported with their use, possibly related to the blockade of constitutive nitric oxide synthase. Therefore, the use of selective inhibitors of inducible nitric oxide synthase might be more suitable. The aim of this study was to evaluate the effects of L-canavanine, a potentially selective inhibitor of inducible nitric oxide synthase, in an animal model of septic shock. Anesthetized rats were challenged with 10 mg/kg lipopolysaccharide intravenously. One hour later, they randomly received a 5 hr infusion of either L-canavanine (20 mg/hr/kg, n=15), nitro-L-arginine methyl ester (5 mg/hr/kg, n=13) or 0.9% NaCl (2 mL/hr/kg, n=21). Lipopolysaccharide induced a progressive fall in blood pressure and cardiac index, accompanied by a significant lactic acidosis and a marked rise in plasma nitrate. All these changes were significantly attenuated by L-canavanine, which also improved the tolerance of endotoxemic animals to acute episodes of hypovolemia. In addition, L-canavanine significantly increased survival of mice challenged with a lethal dose of lipopolysaccharide. In contrast to L-canavanine, nitro-L-arginine methyl ester increased blood pressure at the expense of a severe fall in cardiac index, while largely enhancing lactic acidosis. This agent did not improve survival of endotoxemic mice. In additional experiments, we found that the pressor effect of L-canavanine in advanced endotoxemia (4 hr) was reversed by L-arginine, confirming that it was related to nitric oxide synthase inhibition. In contrast, L-canavanine did not exert any influence on blood pressure in the very early stage (first hour) of endotoxemia or in the absence of lipopolysaccharide exposure, indicating a lack of constitutive nitric oxide synthase inhibition by this agent. In conclusion, L-canavanine produced beneficial hemodynamic and metabolic effects and improved survival in rodent endotoxic shock. The actions of L-canavanine were associated with a selective inhibition of inducible nitric oxide synthase and were in marked contrast to the deleterious consequences of nitro-L-arginine methyl ester, a non-selective nitric oxide synthase inhibitor, in similar conditions.

/EXPL THER/ Administration of lipopolysaccharide to anesthetised rats produced a reduction in mean arterial pressure, an increase in heart rate, and death at 4-6 hr. Intravenous infusion of NG-nitro-L-arginine methyl ester (50 mg/kg), an inhibitor of constitutive and inducible nitric oxide (NO) synthase, 60 min after challenge with lipopolysaccharide, caused an immediate increase in blood pressure followed by a precipitous fall in pressure, and death. In contrast, intravenous infusion of L-canavanine (100 mg/kg), reported to be a selective inhibitor of inducible NO synthase in vitro, 60 min and 180 min after lipopolysaccharide challenge, produced an increase in mean arterial pressure and reversed the lipopolysaccharide induced hypotension. However, in lipopolysaccharide challenged animals protected from hypotension by administration of L-canavanine (60 min post challenge), intravenous infusion of NG-nitro-L-arginine methyl ester at 180 min post challenge caused an immediate rise in mean arterial pressure, followed by a rapid fall in blood pressure and heart rate, and sudden death. In contrast, a second dose of L-canavanine at 180 min post challenge maintained blood pressure for the duration of the experiment. These findings indicate that inhibition of both constitutive and inducible NO synthase during endotoxemia is lethal. However, the use of a selective inhibitor of inducible NO synthase restores mean arterial pressure to baseline, and offers a therapeutic approach to managing hypotension in shock.

/EXPL THER/ There is a clear need for agents with novel mechanisms of action to provide new therapeutic approaches for the treatment of pancreatic cancer. Owing to its structural similarity to L-arginine, L-canavanine, the beta-oxa-analog of L-arginine, is a substrate for arginyl tRNA synthetase and is incorporated into nascent proteins in place of L-arginine. Although L-arginine and L-canavanine are structurally similar, the oxyguanidino group of L-canavanine is significantly less basic than the guanidino group of L-arginine. Consequently, L-canavanyl proteins lack the capacity to form crucial ionic interactions, resulting in altered protein structure and function, which leads to cellular death. Since L-canavanine is selectively sequestered by the pancreas, it may be especially useful as an adjuvant therapy in the treatment of pancreatic cancer. This novel mechanism of cytotoxicity forms the basis for the anticancer activity of L-canavanine and thus, arginyl tRNA synthetase may represent a novel target for the development of such therapeutic agents.

For more Therapeutic Uses (Complete) data for (L)-CANAVANINE (8 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

L-Canavanine and its arginase-catalyzed metabolite, L-canaline, are two novel anticancer agents in development. Since the immunotoxic evaluation of agents in development is a critical component of the drug development process, the antiproliferative effects of L-canavanine and L-canaline were evaluated in vitro. Both L-canavanine and L-canaline were cytotoxic to peripheral blood mononucleocytes (PBMCs) in culture. Additionally, the mononucleocytes were concurrently exposed to either L-canavanine or L-canaline and each one of a series of compounds that may act as metabolic inhibitors of the action of L-canavanine and L-canaline (L-arginine, L-ornithine, D-arginine, L-lysine, L-homoarginine, putrescine, L-omega-nitro arginine methyl ester, and L-citrulline). The capacity of these compounds to overcome the cytotoxic effects of L-canavanine or L-canaline was assessed in order to provide insight into the biochemical mechanisms that may underlie the toxicity of these two novel anticancer agents. The results of these studies suggest that the mechanism of L-canavanine toxicity is mediated through L-arginine-utilizing mechanisms and that the L-canavanine metabolite, L-canaline, is toxic to human PBMCs by disrupting polyamine biosynthesis. The elucidation of the biochemical mechanisms associated with the effects of L-canavanine and L-canaline on lymphoproliferation may be useful for maximizing the therapeutic effectiveness and minimizing the toxicity of these novel anticancer agents.

The metabolism of L-canavanine, a nonprotein amino acid with significant antitumor effects, was investigated. L-Canavanine, provided at 2.0 g/kg, was supplemented with 5 uCi of L-[guanidinooxy-(14)C]canavanine (58 uCi/mumol) and administered iv, sc, or orally to female Sprague-Dawley rats weighing approximately 200 g. 14C recovery in the urine at 24 hr was 83, 68, or 61%, respectively, of the administered dose. Another 5-8% of the (14)C was expired as (14)CO2. The gastrointestinal tract contained 21% of orally administered (14)C. Serum, feces, tissues, and de novo synthesized proteins only accounted for a few percent of the original dose by any administrative route. Analysis of the (14)C-containing urinary metabolites revealed that [(14)C] urea accounted for 88% of the urinary radioactivity for an iv injection, 75% for sc administration, and 50% following an oral dose. By all routes of administration, [(14)C]guanidine represented 5% of the radioactivity in the urine and [(14)C]guanidinoacetic acid accounted for 2%. Serum and urine amino acid analysis showed a markedly elevated ornithine level. Basic amino acids such as histidine, lysine, and arginine were also higher in the urine. Plasma ammonia levels were determined following oral canavanine doses of 1.0, 2.0, and 4.0 g/kg. A rapid but transient elevation in plasma ammonia was observed only at the 4.0 g/kg dose. This indicates that elevated plasma ammonia is not a likely cause of canavanine toxicity at the drug concentrations used in this study.

It was observed previously that hydroxyguanidine is formed in the reaction of canavanine(2-amino-4-guanidinooxybutanoate) with amino acid oxidases. The present work shows that hydroxyguanidine is formed by a nonenzymatic beta,gamma-elimination reaction following enzymatic oxidation at the alpha-C and that the abstraction of the beta-H is general-base catalyzed. The elimination reaction requires the presence in the alpha-position of an anion-stabilizing group--the protonated imino group (iminium ion group) or the carbonyl group. The iminium ion group is more activating than the carbonyl group. Elimination is further facilitated by protonation of the guanidinooxy group. The other product formed in the elimination reaction was identified as vinylglyoxylate (2-oxo-3-butenoate), a very highly electrophilic substance. The product resulting from hydrolysis following oxidation was identified as alpha-keto-gamma-guanidinooxybutyrate (ketocanavanine). The ratio of hydroxyguanidine to ketocanavanine depended upon the concentration and degree of basicity of the basic catalyst and on pH. In the presence of semicarbazide, the elimination reaction was prevented because the imino group in the semicarbazone derivative of ketocanavanine is not significantly protonated. Incubation of canavanine with 5'-deoxypyridoxal also yielded hydroxyguanidine. Since the elimination reactions take place under mild conditions, they may occur in vivo following oxidation at the alpha-C of L-canavanine (ingested or formed endogenously) or of other amino acids with a good leaving group in the gamma-position (e.g., S-adenosylmethionine, methionine sulfoximine, homocyst(e)ine, or cysteine-homocysteine mixed disulfide) by an L-amino acid oxidase, a transaminase, or a dehydrogenase. Therefore, vinylglyoxylate may be a normal metabolite in mammals which at elevated concentrations may contribute to the in vivo toxicity of canavanine and of some of the other above-mentioned amino acids.

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

The amino acid canavanine is a potentially toxic constituent of leguminous seeds. The aim of the present study was to determine the ability of different processing methods to reduce canavanine in sword beans (Canavalia gladiata). For this purpose a method for the detection and quantification of canavanine was developed using reversed-phase high-performance liquid chromatography of the dabsylated derivatives. The recovery of canavanine using this method was 88-91%. Optimum extraction of canavanine from raw and processed beans was obtained by addition of hot water prior to overnight soaking. The results obtained with this method agree well with previously published values for raw seeds. The method is sensitive, specific and can successfully be applied to the detection of canavanine in legumes. Overnight soaking and boiling in excess water followed by decanting gave the most pronounced reduction in canavanine content (around 50%), followed by boiling and decanting excess water (34%). Roasting as used in this study and autoclaving were less effective in reducing the canavanine content.

Storage Conditions

Interactions

The modulatory effects of a non-selective endothelin receptor antagonist, bosentan, were investigated together with those of relatively selective inducible nitric oxide synthase inhibitors, aminoguanidine and L-canavanine, on mesenteric blood flow decrease, liver and spleen injury elicited by endotoxemia. Swiss albino mice (20-40 g) were administered intraperitoneally bosentan (3, 10 or 30 mg/kg), aminoguanidine (15 mg/kg) or L-canavanine (20 or 100 mg/kg) 10 min before they received saline or Escherichia coli endotoxin (10 mg/kg). After 4 hr, the mice were anesthetized, mesenteric blood flow values were measured, spleen and liver weight/body weight ratios were determined and the organs were examined histopathologically. Endotoxin decreased mesenteric blood flow (mL/min), saline: 3.0 +/- 0.2; endotoxin: 2.2 +/- 0.2: n=10, p<0.05), increased the weight of liver (g per kg body weight, saline: 47.5 +/- 2.0; endotoxin: 60.8 +/- 1.9: n=10, p<0.05) and spleen (g per kg body weight, saline: 3.9 +/- 0.5; endotoxin: 8.6 +/- 0.9; n=10, p<0.01) while it inflicted significant histopathological injury to both organs. Bosentan was ineffective at 3 mg/kg but at 10 and 30 mg/kg doses, it abolished all the deleterious effects of endotoxin without exception. Aminoguanidine blocked most of the effects of endotoxin except those on spleen. In contrast, L-canavanine blocked only the endotoxin-induced increase in liver weight but itself increased spleen weight and failed to block any other effects of endotoxin. Thus, it can be speculated that the beneficial effects of aminoguanidine are produced largely by mechanisms other than selective inducible nitric oxide synthase inhibition since L-canavanine was not fully effective. The beneficial effects of endothelin inhibition by using bosentan in endotoxemia can be further exploited for the understanding and the therapy of sepsis-related syndromes.

The effects of L-canavanine, an inhibitor of nitric oxide synthase, on endotoxin-induced shock was investigated in the pentobarbitone anesthetized rat. Endotoxin infusion (2.5 mg kg-1 hr-1 over 6 hr) produced progressive and marked hypotension and hypoglycemia. Electron microscopy showed marked changes in the kidney, comprising severe endothelial cell disruption and the accumulation of platelets in the blood vessels. In the lung, there was marked accumulation of polymorphonuclear leukocytes in small blood vessels and endothelial disruption. Treatment with L-canavanine (10 mg kg-1 by bolus injection each hour starting 70 min after endotoxin or saline infusion) significantly reduced endotoxin-induced hypotension, without any effect on the hypoglycemia. This treatment markedly reduced the endotoxin-induced electron microscopical changes in the kidneys and lungs. Although L-canavanine, like L-NAME, inhibited both cerebellar constitute and splenic inducible nitric oxide synthase in vitro, in contrast to L-NAME it did not modify either arterial blood pressure or carotid artery blood flow in control rats. The data are consistent with L-canavanine being a selective inhibitor of inducible nitric oxide synthase, at least in vivo, and suggest that inhibitors of this enzyme may be beneficial in endotoxin-induced shock.

The effects of L-canavanine and cadmium on the ribonucleoprotein constituents of HeLa S3 cells have been analyzed. Both chemicals induce a similar pattern of alterations in different RNP structures as well as in both RNA and protein synthesis. Pulse and chase autoradiographic experiments reveal that both canavanine and cadmium induce a preferential inhibition of nucleolar RNA synthesis and a slowdown in the transport or processing of nucleolar and extranucleolar RNA. Nucleoli become round and compact. Accumulation of perichromatin granules and fibrils occurs, there is a depletion of interchromatin fibrils, and nuclear formations appear which seem to be involved in the morphogenesis of perichromatin granules accumulated during the treatments. The appearance of clusters of 29- to 35-nm granules might be related with a deficient assembling of constituents of perichromatin granules. The effects of different inhibitors of the transcriptional processes on the accumulation of perichromatin granules suggest that these granules represent a particular subpopulation of hnRNP.

On the basis of several physiological properties of L-canavanine, we have tested the prediction that this analogue of arginine would enhance the cytotoxic effects of gamma-rays in mammalian cells. Using the human colonic tumor cell line, HT-29, time-dose studies were performed with log-phase cultures in order to determine conditions which maximize the incorporation of L-canavanine into cellular proteins while leaving a large fraction of the cells viable for subsequent gamma-ray survival measurements. At an input ratio of 2.5 (L-canavanine:arginine), the analogue exerted a cytostatic effect on the cells for at least 6 days following one cell division. Little cell killing (less than 20%) by clonogenicity was caused by L-canavanine during the first 12 hr of treatment of log-phase cells, even at a L-canavanine:arginine ratio of 20. A 24-hr exposure, however, produced an exponential decrease in survival as a function of L-canavanine concentration. The interaction between L-canavanine treatment and gamma-ray damage with respect to cell survival was examined under several conditions and times based on the above findings. Optimal enhancement of X-ray-induced cytotoxicity (assayed by loss of clonogenicity) was observed with a 48-hr exposure to the analogue at a L-canavanine:arginine ratio of 10. A marked increase in radiosensitivity was observed when L-canavanine was administered either before or after irradiation of the cells. In both protocols, enhancement was seen at all radiation doses. Together with our earlier findings showing the antitumor activity of L-canavanine in L1210 murine leukemia, these results suggest the potential usefulness of this amino acid analogue in the treatment of cancer.

Stability Shelf Life

Dates

2: Krasuska U, Andrzejczak O, Staszek P, Bogatek R, Gniazdowska A. Canavanine Alters ROS/RNS Level and Leads to Post-translational Modification of Proteins in Roots of Tomato Seedlings. Front Plant Sci. 2016 Jun 14;7:840. doi: 10.3389/fpls.2016.00840. eCollection 2016. PubMed PMID: 27379131; PubMed Central PMCID: PMC4905978.

3: Nurcahyanti AD, Wink M. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. PeerJ. 2016 Jan 7;4:e1542. doi: 10.7717/peerj.1542. eCollection 2016. PubMed PMID: 26839743; PubMed Central PMCID: PMC4734457.

4: Nurcahyanti AD, Wink M. Cytotoxic potentiation of vinblastine and paclitaxel by L-canavanine in human cervical cancer and hepatocellular carcinoma cells. Phytomedicine. 2015 Dec 15;22(14):1232-7. doi: 10.1016/j.phymed.2015.10.007. Epub 2015 Oct 30. PubMed PMID: 26655405.